5-(2-(Diethylamino)ethoxy)-2-methoxybenzenamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-(Diethylamino)ethoxy)-2-methoxybenzenamine is an organic compound with the molecular formula C12H20N2O2. It is a versatile chemical used in various scientific research fields due to its unique structure and properties. This compound is known for its applications in organic synthesis, medicinal chemistry, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-(Diethylamino)ethoxy)-2-methoxybenzenamine typically involves the reaction of 2-methoxyaniline with diethylaminoethanol under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium, and under an inert atmosphere to prevent oxidation. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity of the product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using continuous flow reactors. This method allows for better control over reaction parameters and scalability. The use of automated systems ensures consistent product quality and reduces the risk of contamination .
Chemical Reactions Analysis
Types of Reactions
5-(2-(Diethylamino)ethoxy)-2-methoxybenzenamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce amine derivatives. Substitution reactions can result in various substituted aniline derivatives .
Scientific Research Applications
5-(2-(Diethylamino)ethoxy)-2-methoxybenzenamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development and as a pharmacological agent.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-(2-(Diethylamino)ethoxy)-2-methoxybenzenamine involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to changes in cellular processes. For example, it may inhibit certain enzymes involved in metabolic pathways or bind to receptors to modulate their activity .
Comparison with Similar Compounds
Similar Compounds
2-(2-(Diethylamino)ethoxy)ethanol: This compound shares a similar diethylaminoethoxy group but differs in its overall structure and properties.
5-Bromo-2-(2-(diethylamino)ethoxy)aniline: This compound has a bromine atom in place of the methoxy group, leading to different reactivity and applications.
Uniqueness
5-(2-(Diethylamino)ethoxy)-2-methoxybenzenamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its versatility in various reactions and applications makes it a valuable compound in scientific research .
Properties
Molecular Formula |
C13H22N2O2 |
---|---|
Molecular Weight |
238.33 g/mol |
IUPAC Name |
5-[2-(diethylamino)ethoxy]-2-methoxyaniline |
InChI |
InChI=1S/C13H22N2O2/c1-4-15(5-2)8-9-17-11-6-7-13(16-3)12(14)10-11/h6-7,10H,4-5,8-9,14H2,1-3H3 |
InChI Key |
VPQXDMHYNXJETI-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCOC1=CC(=C(C=C1)OC)N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.